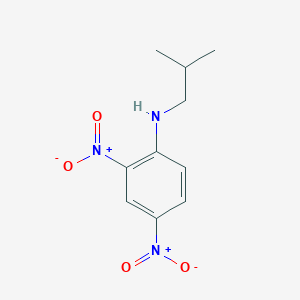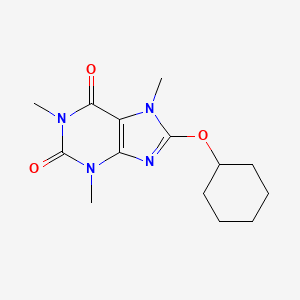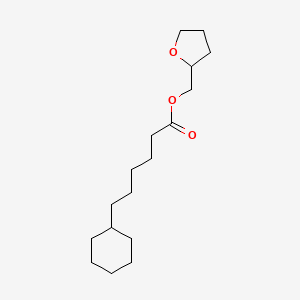
Magnesium--yttrium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium–yttrium (1/1) is an intermetallic compound composed of magnesium and yttrium in a 1:1 atomic ratio. This compound is part of the broader category of magnesium-rare earth alloys, which are known for their unique properties such as high strength, low density, and excellent corrosion resistance. These characteristics make magnesium–yttrium (1/1) particularly valuable in various industrial applications, including aerospace and automotive sectors.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium–yttrium (1/1) can be synthesized through various methods, including metallothermic reduction and direct alloying. One common method involves the metallothermic reduction of yttrium fluoride using magnesium as a reducing agent. This process typically occurs at high temperatures, around 700°C, in a controlled atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, magnesium–yttrium (1/1) is often produced by melting magnesium and yttrium together in a vacuum or inert gas atmosphere to prevent contamination. The molten mixture is then cast into molds to form ingots, which can be further processed into various shapes and sizes as required .
Chemical Reactions Analysis
Types of Reactions
Magnesium–yttrium (1/1) primarily undergoes oxidation and reduction reactions. It can also participate in substitution reactions, where yttrium atoms replace other metal atoms in a compound.
Common Reagents and Conditions
Common reagents used in reactions involving magnesium–yttrium (1/1) include oxygen, hydrogen, and various halides. These reactions typically occur at elevated temperatures to facilitate the necessary chemical transformations .
Major Products Formed
The major products formed from reactions involving magnesium–yttrium (1/1) include magnesium oxide, yttrium oxide, and various intermetallic compounds. These products are often characterized by their high thermal stability and resistance to corrosion .
Scientific Research Applications
Magnesium–yttrium (1/1) has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which magnesium–yttrium (1/1) exerts its effects is primarily through its interaction with other elements and compounds. In biological systems, it can influence cellular processes by acting as a cofactor for various enzymes and by modulating ion channels and receptors . In industrial applications, its high thermal stability and resistance to oxidation make it an effective material for high-temperature environments .
Comparison with Similar Compounds
Magnesium–yttrium (1/1) can be compared to other magnesium-rare earth alloys, such as magnesium–gadolinium and magnesium–neodymium. While these compounds share similar properties, magnesium–yttrium (1/1) is unique in its combination of high strength, low density, and excellent corrosion resistance . This makes it particularly suitable for applications where these properties are critical.
List of Similar Compounds
- Magnesium–gadolinium
- Magnesium–neodymium
- Magnesium–cerium
- Magnesium–samarium
These compounds, like magnesium–yttrium (1/1), are used in various high-performance applications but differ in their specific properties and suitability for different environments .
Properties
CAS No. |
12032-45-0 |
|---|---|
Molecular Formula |
MgY |
Molecular Weight |
113.211 g/mol |
IUPAC Name |
magnesium;yttrium |
InChI |
InChI=1S/Mg.Y |
InChI Key |
MIOQWPPQVGUZFD-UHFFFAOYSA-N |
Canonical SMILES |
[Mg].[Y] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




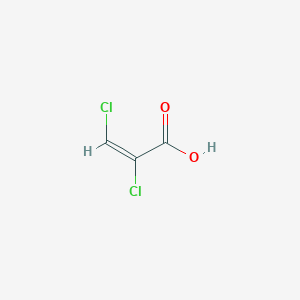
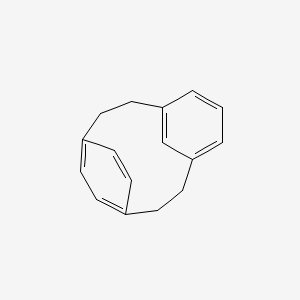
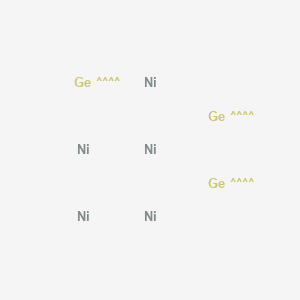
![7-[2-(Pyrrolidin-1-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B14732337.png)

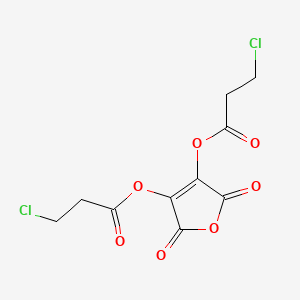
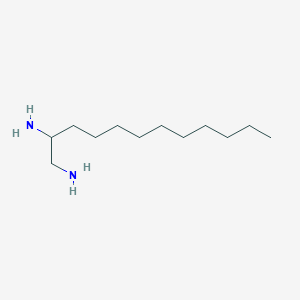
![6-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridine-2-carboxylic acid](/img/structure/B14732364.png)
![4-[Methyl(phenyl)amino]benzene-1-sulfonic acid](/img/structure/B14732369.png)
